molecular formula C14H25NO4 B3104899 2-((Tert-butoxycarbonyl)amino)-4-cyclopentylbutanoic acid CAS No. 150588-14-0

2-((Tert-butoxycarbonyl)amino)-4-cyclopentylbutanoic acid

Cat. No. B3104899
CAS RN: 150588-14-0
M. Wt: 271.35 g/mol
InChI Key: DKJQFNHLEZEZMR-UHFFFAOYSA-N
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Description

“2-((Tert-butoxycarbonyl)amino)-4-cyclopentylbutanoic acid” is a compound that falls under the category of tert-butyloxycarbonyl-protected amino acids . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It’s also known as Boc-Dap-OH .


Synthesis Analysis

The synthesis of Boc-protected amino acids involves the use of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Chemical Reactions Analysis

Boc-protected amino acids have been used in peptide synthesis as synthetic support, cleavage reagent, and solvents . They have been used in solution-phase amide formation under thermal heating .

Scientific Research Applications

Scientific Research Applications of Related Compounds

Biomedical Applications : Research on similar compounds has shown significant potential in biomedical applications. For instance, the use of amino acid derivatives in drug research has increased due to their biological relevance and impact on drug development. Amino acids and their derivatives play crucial roles in various biological and pharmacological effects, such as antioxidant activity, anticancer, antimicrobial, and anti-inflammatory properties. Their biocompatibility and biodegradability make them suitable for various therapeutic applications, including drug delivery systems and as active pharmaceutical ingredients (Schreier et al., 2012; Thompson & Scholz, 2021).

Environmental Impact and Remediation : Certain derivatives of complex organic compounds have been identified as pollutants with significant environmental impacts, necessitating the development of novel remediation strategies. Studies on the fate, accumulation, and impact of these compounds in the environment are crucial for drafting new regulations and protecting public health. Research on the degradation processes and stability of compounds under various conditions can also provide insights into their environmental persistence and the effectiveness of wastewater treatment options (Barchańska et al., 2019; Goodwin et al., 2018).

Material Science and Polymers : The development of new materials, including polymers based on amino acid derivatives, has wide-ranging applications from biomedical to industrial use. Highly branched polymers, for example, show promise in drug and gene delivery due to their unique properties. Research into the synthesis, properties, and applications of these materials can lead to innovations in various fields, including nanotechnology and materials science (Thompson & Scholz, 2021).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact withTyrosine-protein phosphatase non-receptor type 1 . This protein plays a key role in cellular processes such as cell growth and division.

Mode of Action

It’s known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect amino groups, preventing unwanted reactions . The Boc group can be removed under acidic conditions, revealing the amino group for further reactions .

Biochemical Pathways

The Boc group is commonly used in peptide synthesis to protect amino groups, and its removal allows for peptide bond formation .

Pharmacokinetics

It’s known that the bioavailability of similar compounds can be influenced by factors such as the presence of other drugs .

Result of Action

Given its structure and the known uses of boc-protected amino acids, it’s likely that this compound could be used in the synthesis of peptides or proteins, potentially influencing cellular processes such as cell growth and division .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the removal of the Boc group requires acidic conditions . Additionally, the compound’s solubility can affect its action. Boc-protected amino acid ionic liquids, which are similar to this compound, are miscible in solvents like acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

properties

IUPAC Name

4-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-8-10-6-4-5-7-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJQFNHLEZEZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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